molecular formula C13H17F2NO3S2 B2663575 2,4-difluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide CAS No. 2034236-00-3

2,4-difluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Cat. No. B2663575
CAS RN: 2034236-00-3
M. Wt: 337.4
InChI Key: OLPMTFSIGLWRTJ-UHFFFAOYSA-N
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Description

2,4-difluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as DMTS and is a sulfonamide derivative. DMTS has a wide range of potential applications in the field of medicinal chemistry due to its unique chemical properties.

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives for Cancer Treatment: A study reported on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which have shown promising applications in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Synthesis and Activation

  • Glycosyl Triflates Generation from Thioglycosides: Research has shown the effectiveness of S-(4-methoxyphenyl) benzenethiosulfinate/trifluoromethanesulfonic anhydride systems in generating glycosyl triflates from thioglycosides, highlighting the role of benzenesulfonamide derivatives in molecular synthesis processes (Crich & Smith, 2000).

Antiproliferative Activity

  • Anticancer Agents Development: Compounds synthesized with N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been explored for their in vitro antiproliferative activity against various tumor cell lines. This study identifies potential lead anticancer agents, demonstrating the use of benzenesulfonamide derivatives in developing new therapeutic options (Motavallizadeh et al., 2014).

Inhibitory Effects and Enzyme Interaction

  • Carbonic Anhydrase Inhibition: Several studies have focused on the synthesis of benzenesulfonamide derivatives as inhibitors of carbonic anhydrases. These compounds show potential in treating conditions like glaucoma by lowering intraocular pressure and are investigated for their selectivity and potency against different isozymes of carbonic anhydrase (Casini et al., 2002).

Structural Studies and Crystal Engineering

  • Crystal Structure Analysis: Research into the crystal structures of compounds such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide has provided insights into supramolecular architecture, controlled by specific intermolecular interactions. These studies are vital for understanding compound stability, reactivity, and potential applications in material science (Rodrigues et al., 2015).

properties

IUPAC Name

2,4-difluoro-N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO3S2/c1-19-13(4-6-20-7-5-13)9-16-21(17,18)12-3-2-10(14)8-11(12)15/h2-3,8,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPMTFSIGLWRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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